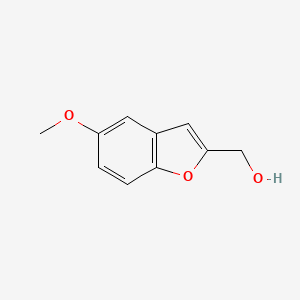

(5-Methoxy-1-benzofuran-2-yl)methanol

Overview

Description

(5-Methoxy-1-benzofuran-2-yl)methanol is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzofuran compounds, such as (5-Methoxy-1-benzofuran-2-yl)methanol, are ubiquitous in nature and have been shown to have strong biological activities . They have been found to interact with various targets, including cancer cells , bacteria , and viruses . The primary targets of these compounds are often proteins or enzymes involved in critical biological processes .

Mode of Action

The interaction of this compound with its targets can result in a variety of changes. For instance, when interacting with cancer cells, these compounds can inhibit cell growth . When interacting with bacteria, they can disrupt essential bacterial processes, leading to potent antibacterial activity .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of pathways, including those involved in cell growth, oxidative stress, and viral replication .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action can be quite diverse, depending on the specific target. For example, in cancer cells, these compounds can inhibit cell growth . In bacteria, they can disrupt essential processes, leading to cell death .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific functional groups present in the benzofuran derivative .

Cellular Effects

Some benzofuran derivatives have been shown to exhibit anticancer activity against various cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of (5-Methoxy-1-benzofuran-2-yl)methanol at different dosages in animal models have not been reported. The effects of benzofuran derivatives can vary with dosage, and high doses may result in toxic or adverse effects .

Metabolic Pathways

Benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Benzofuran derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Biological Activity

(5-Methoxy-1-benzofuran-2-yl)methanol, a benzofuran derivative, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings, biochemical properties, and mechanisms of action associated with this compound.

Chemical Profile

- Molecular Formula : C10H10O3

- Molecular Weight : 178.18 g/mol

- CAS Number : 37603-26-2

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

-

Anticancer Activity :

- Studies indicate that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, structural modifications at the C–3 position of the benzofuran ring have been linked to enhanced antiproliferative effects against various cancer cell lines, including A549 lung adenocarcinoma cells .

- Antimicrobial Properties :

-

Biochemical Pathways :

- The compound is known to influence pathways related to oxidative stress and viral replication, suggesting a multifaceted role in cellular biochemistry.

Anticancer Studies

A comparative analysis of various benzofuran derivatives revealed that structural variations significantly affect their biological activity:

| Compound | Structural Modification | Anticancer Activity |

|---|---|---|

| 10c | Methyl at C–3 | Moderate |

| 10h | Methoxy at C–6 | High |

| 10j | Methoxy at C–7 | Low |

Studies indicated that the introduction of methoxy groups at specific positions on the benzofuran ring enhances anticancer properties, with optimal activity observed in compounds with substitutions at the C–6 position .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antimicrobial activity:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive cocci | Effective |

| Gram-negative rods | Moderate |

| Fungi | Effective |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study involving A549 cells demonstrated that treatment with this compound resulted in a notable reduction in cell viability, indicating its potential as an anticancer agent. The compound's effects were compared against standard chemotherapeutics like cisplatin, showing comparable efficacy .

- Antimicrobial Testing : Another study evaluated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, revealing potent activity that could be harnessed for therapeutic applications against resistant infections .

Q & A

Basic Research Questions

Q. What synthetic routes are available for (5-Methoxy-1-benzofuran-2-yl)methanol, and how do reaction conditions affect yield?

Methodological Answer: The compound is typically synthesized via functionalization of the benzofuran core. A common approach involves:

- Step 1: Alkylation or substitution of 5-methoxybenzofuran derivatives using vinylating agents (e.g., styrene) under acidic or oxidative conditions (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone as an oxidant) to introduce substituents .

- Step 2: Reduction of intermediate carbonyl groups (e.g., ketones) to the methanol moiety using NaBH₄ or LiAlH₄ .

Key Factors Affecting Yield:

- Solvent Choice: Polar aprotic solvents (e.g., hexafluoroisopropanol) enhance reaction efficiency by stabilizing intermediates .

- Catalyst Selection: Silica-supported cobalt nanoparticles improve selectivity in reductive steps .

- Temperature Control: Lower temperatures (e.g., 273 K) minimize side reactions during oxidation .

Table 1: Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| Oxidative | 4-Methoxyphenol + Styrene | DDQ, Hexafluoroisopropanol, RT | 65–75 |

| Reductive | 5-Methoxybenzofuran-2-carbaldehyde | NaBH₄, MeOH, 0°C | 80–85 |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- 1H/13C NMR: Identify methoxy (δ ~3.8 ppm for OCH₃) and hydroxymethyl (δ ~4.5 ppm for CH₂OH) groups. Coupling patterns in aromatic regions (δ 6.5–7.5 ppm) confirm benzofuran substitution .

- IR Spectroscopy: O–H stretching (~3200–3500 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) validate the methanol and methoxy groups .

- HRMS: Exact mass analysis confirms molecular formula (e.g., C₁₀H₁₀O₃ requires m/z 178.0630) .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX resolve the molecular structure and intermolecular interactions?

Methodological Answer:

- Data Collection: High-resolution X-ray diffraction data are processed using SHELXC/D/E for structure solution. SHELXL refines atomic positions and thermal parameters .

- Planarity Analysis: The benzofuran core is typically planar (mean deviation <0.01 Å), with torsional angles <5° for substituents .

- Hydrogen Bonding: O–H···O interactions (e.g., between methanol and carbonyl groups) form centrosymmetric dimers, stabilizing the crystal lattice .

Table 2: Key Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Hydrogen Bond (Å) | O···O: 2.68–2.72 |

| π-π Stacking (Å) | 3.84 |

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Validation via DFT Calculations: Compare experimental NMR/IR data with computed spectra (e.g., Gaussian 09) to identify conformational discrepancies .

- Multi-Technique Cross-Check: Use complementary methods (e.g., Raman spectroscopy for crystal packing vs. solution-state NMR for dynamic behavior) .

- Error Analysis in SHELX: Refine disorder models or twinning parameters to address mismatches in electron density maps .

Q. What intermolecular interactions dictate the compound’s physicochemical properties?

Methodological Answer:

- Hydrophobicity: The benzofuran core and methoxy group contribute to logP ~1.5, influencing solubility in apolar solvents .

- Hydrogen Bonding: O–H···O networks increase melting points (e.g., 380–437 K) and reduce volatility .

- π-π Stacking: Aromatic interactions (3.8–4.0 Å) enhance thermal stability and crystallinity .

Q. How is the biological activity of this compound evaluated, and what structural features drive its structure-activity relationships (SAR)?

Methodological Answer:

- In Vitro Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli .

- SAR Insights:

- Methoxy Group: Enhances membrane permeability (logD ~1.2) .

- Hydroxymethyl Group: Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition) .

- In Silico Docking: Use AutoDock to simulate interactions with target proteins (e.g., binding affinity <−7 kcal/mol for kinase targets) .

Table 3: Bioactivity Profile (Example)

| Assay | Target | IC50/EC50 (μM) |

|---|---|---|

| Antimicrobial | S. aureus | 12.5 |

| Anticancer (MTT) | HeLa Cells | 45.8 |

| Antioxidant (DPPH) | Free Radicals | 88.2% at 100 μM |

Properties

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGZJYZILIDGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569340 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37603-26-2 | |

| Record name | 5-Methoxy-2-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37603-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.